molecular formula C9H13IN2O2 B2716761 Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1354703-79-9

Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2716761
CAS No.: 1354703-79-9
M. Wt: 308.119
InChI Key: PXYPWUHNFSESLZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Comparison with Similar Compounds

Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for further functionalization .

Properties

IUPAC Name

ethyl 3-(4-iodo-5-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-3-14-9(13)4-5-12-7(2)8(10)6-11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYPWUHNFSESLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=C(C=N1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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